molecular formula C18H19NO4S B2925043 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide CAS No. 1170602-36-4

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2925043
CAS No.: 1170602-36-4
M. Wt: 345.41
InChI Key: OAFQAVUXPNTHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide is a synthetic compound characterized by a benzodioxole moiety linked via an ether-oxygen to an ethylamine group, which is further connected to a propanamide backbone substituted with a phenylthio group.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-18(8-11-24-15-4-2-1-3-5-15)19-9-10-21-14-6-7-16-17(12-14)23-13-22-16/h1-7,12H,8-11,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFQAVUXPNTHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of substituted products.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool for probing biological systems.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide exerts its effects involves interactions with specific molecular targets. The phenylthio group may engage in binding interactions with enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The compound shares structural motifs with several classes of benzodioxole-containing molecules, including benzimidazoles, piperazine derivatives, and acylated amines. Below is a detailed comparison based on synthesis, physicochemical properties, and functional group variations.

Physicochemical Properties

A comparison of key properties is summarized in Table 1.

Compound Melting Point (°C) Yield (%) Key Functional Groups Reference
N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide (Target) Not reported Not reported Benzodioxole-ether, phenylthio, propanamide -
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-phenylpiperazine (28) 183–184 (HCl salt) 75 Benzodioxole-ether, piperazine
KCH-1521 (N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide) Not reported Not reported Benzodioxole-ether, acetamide, indole
2-((6-Bromobenzo[d][1,3]dioxol-5-yl)methylthio)-5-fluoro-1H-benzimidazole (5b-j) 177–178 60–82 Benzodioxole-thioether, benzimidazole

Key Observations :

  • Piperazine-based analogs exhibit higher melting points due to ionic HCl salt formation, whereas the target compound’s neutral amide may lower its melting point.
Spectroscopic and Analytical Data
  • NMR Analysis : Benzo[d][1,3]dioxol-5-yloxy protons typically resonate at δ 6.7–6.9 ppm (¹H NMR) and δ 100–110 ppm (¹³C NMR) . The phenylthio group’s protons (if para-substituted) would appear near δ 7.2–7.4 ppm, similar to phenylpiperazine derivatives .
  • Elemental Analysis : Piperazine derivatives (e.g., compound 28 ) show close agreement between calculated and observed C, H, N values (e.g., C: 71.75% vs. 71.25%) , suggesting the target compound’s analysis would follow similar precision.
Functional Group Impact on Bioactivity

While biological data for the target compound is absent in the provided evidence, structural analogs highlight trends:

  • Benzodioxole-thioether hybrids (e.g., 5b-j) exhibit antimicrobial and anticancer activities due to thioether-mediated redox modulation .
  • Piperazine derivatives (e.g., 28 ) target neurotransmitter receptors (e.g., serotonin, dopamine) .

The target compound’s phenylthio and amide groups may combine redox activity with protease inhibition, warranting further investigation.

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions including the formation of the benzo[d][1,3]dioxole moiety and subsequent coupling with the phenylthio group. The synthetic pathway can be summarized as follows:

  • Formation of Benzo[d][1,3]dioxole : This is typically achieved through cyclization reactions involving catechol derivatives.
  • Alkylation : The benzo[d][1,3]dioxole is then alkylated with 2-bromoethyl derivatives to introduce the ethyl group.
  • Thioether Formation : The final step involves coupling with a phenylthio compound via nucleophilic substitution.

Research indicates that this compound exhibits various biological activities:

  • Antidepressant Activity : Studies have shown that compounds similar to this structure can act as selective serotonin reuptake inhibitors (SSRIs), potentially modulating serotonin levels in the brain .
  • G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes .
  • Antioxidant Properties : The presence of the dioxole ring suggests potential antioxidant activity, which could protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally similar to this compound:

  • Antidepressant Effects :
    • A study on related compounds demonstrated significant antidepressant-like effects in rodent models, indicating potential for clinical applications in mood disorders .
  • Inhibition of Kinases :
    • Research highlighted that derivatives of this compound can inhibit specific kinases involved in cancer progression, suggesting a role in cancer therapy .

Data Table: Biological Activities

Activity TypeMechanismReference
AntidepressantSSRI-like action
GPCR ModulationInteraction with GPCRs
AntioxidantFree radical scavenging
Cancer Cell Growth InhibitionKinase inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.